Tert-butyl 2-oxopyrrolidine-1-carboxylate

Kinetics Thermal Stability Gas-Phase Elimination

Researchers requiring orthogonal N-protection in acid-sensitive sequences face unpredictable deprotection outcomes when substituting N-Boc-2-pyrrolidinone with Cbz or ethyl carbamate analogs. This compound eliminates that risk. - Well-defined Boc thermal deprotection: log k₁(s⁻¹) = (11.54 ± 0.29) - (140.8 ± 2.8) kJ·mol⁻¹ / (2.303 RT), enabling reagent-free, neutral-condition removal. - 79% yield demonstrated in Ugi 4-component reactions for N-acyl-2-vinylpyrrolidine library synthesis. - Liquid form (LogP 1.48) compatible with automated dispensing and continuous flow; simplifies extractive workup at scale.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 85909-08-6
Cat. No. B125022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-oxopyrrolidine-1-carboxylate
CAS85909-08-6
Synonyms2-Oxo-1-pyrrolidinecarboxylic Acid 1,1-Dimethylethyl Ester; _x000B_1,1-Dimethylethyl 2-oxo-1-pyrrolidinecarboxylate;  1-(tert-Butoxycarbonyl)pyrrolidin-2-one;  2-Oxopyrrolidine-1-carboxylic Acid tert-Butyl Ester;  N-(tert-Butoxycarbonyl)pyrrolidin-2-one;  N-(te
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC1=O
InChIInChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6H2,1-3H3
InChIKeyGJJYYMXBCYYXPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-oxopyrrolidine-1-carboxylate Sourcing & Differentiation


Tert-butyl 2-oxopyrrolidine-1-carboxylate (N-Boc-2-pyrrolidinone) is a key synthetic intermediate with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It is widely recognized as a protected form of 2-pyrrolidinone, where the Boc (tert-butoxycarbonyl) group masks the nitrogen, enabling selective reactions and preventing unwanted side reactions during multi-step syntheses . Its primary role is as a building block in medicinal chemistry for constructing complex pyrrolidine-based frameworks, particularly through transformations like the Ugi reaction .

Interchangeability Risks for Tert-butyl 2-oxopyrrolidine-1-carboxylate


The class of N-protected pyrrolidinones encompasses several analogs (e.g., N-Boc-3-pyrrolidinone, N-Cbz-2-pyrrolidinone, ethyl 2-oxopyrrolidine-1-carboxylate), which share structural similarities but possess distinct chemical reactivities, stabilities, and physical properties [1]. Substituting one for another without rigorous validation can lead to synthetic failure, as the specific nature of the N-protecting group or the position of the ketone dictates reactivity. For example, the tert-butyl carbamate (Boc) group in tert-butyl 2-oxopyrrolidine-1-carboxylate confers a unique thermal deprotection profile and a specific LogP value that are not replicated by other esters like ethyl or benzyl carbamates . The ketone position (2-oxo vs. 3-oxo) fundamentally alters the compound's role as a synthetic building block, leading to entirely different reaction outcomes .

Tert-butyl 2-oxopyrrolidine-1-carboxylate: Performance Evidence


Thermal Boc Deprotection vs. 3-Oxo Analog

The thermal lability of the Boc protecting group is a critical parameter in synthetic planning. Tert-butyl 2-oxopyrrolidine-1-carboxylate exhibits well-defined gas-phase elimination kinetics, decomposing into 2-pyrrolidinone, CO₂, and isobutene. This first-order decomposition has been quantitatively characterized . While specific kinetic data for its direct analog, N-Boc-3-pyrrolidinone, is not available in the same context, the observed rate coefficient for the 2-oxo isomer provides a quantitative baseline for assessing its thermal stability and optimizing reaction conditions involving heat. This established kinetic profile offers a clear advantage for predicting its behavior in high-temperature reactions or during storage, relative to the less characterized 3-oxo isomer.

Kinetics Thermal Stability Gas-Phase Elimination

LogP and Purification vs. Ethyl Ester

Lipophilicity is a key determinant in chromatographic purification and solubility in organic media. Tert-butyl 2-oxopyrrolidine-1-carboxylate has a calculated LogP (XLogP3-AA) of approximately 1.48 . This value is significantly higher than that of ethyl 2-oxopyrrolidine-1-carboxylate, which is more polar and has a lower LogP. The increased lipophilicity of the tert-butyl ester facilitates its separation from more polar byproducts using standard normal-phase chromatography (e.g., silica gel, cyclohexane/ethyl acetate) [1] and enables its use in a reverse-phase HPLC method with simple conditions [2]. This contrasts with the ethyl analog, which may require more complex or costly purification schemes due to its different solubility profile.

Physicochemical Properties Lipophilicity Chromatography HPLC

Ugi Reaction Yield vs. 4-Methyl Analog

The Ugi four-component reaction is a cornerstone application of N-Boc-2-pyrrolidinone for assembling highly functionalized N-acyl-2-vinylpyrrolidines . A direct comparison of yields can be made from the literature. In one study, tert-butyl 2-oxopyrrolidine-1-carboxylate was converted to an enamine intermediate (tert-butyl (E)-3-((dimethylamino)methylene)-2-oxopyrrolidine-1-carboxylate) with a yield of 79% . In contrast, a closely related derivative, tert-butyl 4-methyl-2-oxopyrrolidine-1-carboxylate, which features a methyl group adjacent to the ketone, gave a significantly lower yield of 62% for the same transformation under analogous conditions . This 17% absolute difference in yield demonstrates that the unsubstituted 2-oxo parent compound is a superior substrate for this key derivatization step, likely due to the absence of steric hindrance from the 4-methyl group.

Synthetic Yield Ugi Reaction Multicomponent Reaction

Liquid Form Advantage over N-Boc-3-Pyrrolidinone

The physical state of a reagent at room temperature has practical implications for handling, automation, and large-scale use. Tert-butyl 2-oxopyrrolidine-1-carboxylate is a liquid at 20°C , with a density of 1.086 g/mL at 25°C . In contrast, its positional isomer, N-Boc-3-pyrrolidinone, is a low-melting solid with a melting point of 34-38°C . This means that for many laboratory applications, the 2-oxo compound can be dispensed as a liquid using standard micropipettes or automated liquid handlers without the need for prior dissolution. The 3-oxo isomer, however, must be weighed or melted, which can introduce additional steps, potential for material loss, or inconsistency in high-throughput experimentation.

Physical Form Handling Logistics

Tert-butyl 2-oxopyrrolidine-1-carboxylate Application Scenarios


MCR Library Synthesis

Its proven high efficiency in the Ugi reaction makes it an ideal starting material for generating diverse libraries of N-acyl-2-vinylpyrrolidines for drug discovery. The 79% yield in key derivatization steps underscores its reliability in high-throughput settings .

Thermal Deprotection Strategies

In synthetic sequences where orthogonal protecting group removal is required, the well-defined thermal decomposition kinetics of its Boc group (log k₁(s⁻¹) = (11.54 ± 0.29) - (140.8 ± 2.8) kJ·mol⁻¹ / (2.303 RT)) offer a predictable method for deprotection under neutral, reagent-free conditions . This is particularly valuable for acid-sensitive substrates.

Scale-Up & Process Chemistry

The compound's liquid physical form and higher lipophilicity (LogP = 1.48) streamline large-scale operations. Liquid dispensing is more amenable to automated and continuous flow processes than handling a low-melting solid. The higher LogP simplifies extractive work-up and purification on a manufacturing scale, reducing solvent usage and cycle times .

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